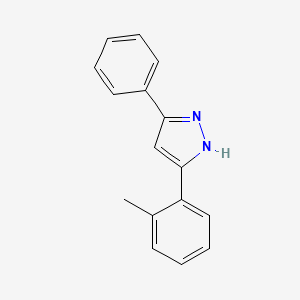

Pyrazole, 3-phenyl-5-(o-tolyl)-

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole nucleus is a cornerstone in the development of a multitude of compounds with diverse applications. researchgate.net Its unique electronic and structural features, including the ability of the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor, make it a valuable building block in medicinal chemistry and materials science. nih.gov The aromatic nature of the pyrazole ring imparts considerable stability, while also allowing for various chemical modifications. ontosight.ai This adaptability has led to the synthesis of a vast library of pyrazole derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comontosight.ai

Overview of Substituted Pyrazole Derivatives in Academic Research

Substituted pyrazole derivatives are a focal point of extensive academic research due to their proven and potential applications. pharmajournal.net The strategic placement of different functional groups on the pyrazole core can dramatically influence the molecule's properties and biological activity. nih.gov Researchers have explored the synthesis and properties of numerous substituted pyrazoles, leading to the discovery of compounds with applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. researchgate.nettaylorandfrancis.com The continuous exploration of new synthetic methodologies and the investigation of the structure-activity relationships of these derivatives remain active areas of research. mdpi.comresearchgate.net

Structural Classification of 3-Phenyl-5-(o-tolyl)pyrazole within the Pyrazole Family

3-Phenyl-5-(o-tolyl)pyrazole belongs to the class of disubstituted pyrazoles. Specifically, it is a 3,5-disubstituted pyrazole, where a phenyl group is attached to the 3rd position and an o-tolyl (2-methylphenyl) group is at the 5th position of the pyrazole ring. ontosight.ai The general structure of pyrazole allows for substitution at positions 1, 3, 4, and 5. The specific arrangement of the phenyl and o-tolyl groups in this compound gives it a distinct three-dimensional shape and electronic distribution, which in turn dictates its chemical reactivity and potential biological interactions.

Interactive Data Table: Properties of Pyrazole

| Property | Value |

| IUPAC Name | 1H-Pyrazole |

| Chemical Formula | C3H4N2 |

| Molar Mass | 68.079 g·mol−1 |

| Melting Point | 66 to 70 °C (151 to 158 °F; 339 to 343 K) |

| Boiling Point | 186 to 188 °C (367 to 370 °F; 459 to 461 K) |

| Basicity (pKb) | 11.5 |

Note: Data sourced from PubChem CID 1048 and Wikipedia. wikipedia.orgnih.gov

Synthesis and Reactivity

The synthesis of 3-phenyl-5-(o-tolyl)pyrazole can be achieved through several established methods for pyrazole synthesis. A common and direct approach is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.netmdpi.com In the case of 3-phenyl-5-(o-tolyl)pyrazole, this would involve the reaction of 1-phenyl-3-(o-tolyl)propane-1,3-dione with hydrazine hydrate (B1144303).

The reactivity of the pyrazole ring is characterized by its aromatic nature. It can undergo electrophilic substitution reactions, typically at the 4-position, due to the directing effects of the two nitrogen atoms. nih.gov The phenyl and o-tolyl substituents also influence the reactivity of the molecule, potentially undergoing reactions characteristic of aromatic rings, such as nitration or halogenation, on their respective rings.

Spectroscopic and Crystallographic Data

The structural characterization of 3-phenyl-5-(o-tolyl)pyrazole relies on various spectroscopic techniques.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum would exhibit characteristic signals for the aromatic protons of the phenyl and o-tolyl groups, as well as a signal for the proton on the pyrazole ring and the methyl protons of the tolyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound (C₁₆H₁₄N₂).

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, and C=N bonds present in the molecule.

Potential Applications

The investigation into the applications of 3-phenyl-5-(o-tolyl)pyrazole is an ongoing area of research. Based on the known biological activities of other substituted pyrazoles, this compound could be explored for its potential in various fields.

Medicinal Chemistry

Many pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov Therefore, 3-phenyl-5-(o-tolyl)pyrazole could serve as a lead compound for the development of new therapeutic agents. For instance, some 1,3,5-trisubstituted pyrazoles have shown promising anti-inflammatory and analgesic activities. nih.gov

Materials Science

Pyrazole derivatives have also found applications in materials science, for example, as ligands in the synthesis of coordination polymers and metal-organic frameworks. researchgate.net The specific substitution pattern of 3-phenyl-5-(o-tolyl)pyrazole could lead to the formation of novel materials with interesting optical or electronic properties. An octanuclear copper complex incorporating a 3-phenyl-5-(2-pyridyl)pyrazolate ligand has demonstrated catalytic activity in oxidation reactions. rsc.org

Structure

3D Structure

Properties

CAS No. |

61001-55-6 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5-(2-methylphenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-12-7-5-6-10-14(12)16-11-15(17-18-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18) |

InChI Key |

MBKXKNYVDJIIGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 5 O Tolyl Pyrazole and Analogues

Strategies for Regioselective Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the cornerstone of synthesizing the target molecule. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for regiochemical control.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). organic-chemistry.orgnih.gov For the synthesis of 3-phenyl-5-(o-tolyl)pyrazole, the required precursor is the unsymmetrical 1,3-diketone, 1-phenyl-3-(o-tolyl)propane-1,3-dione .

This diketone can be prepared via a Claisen condensation reaction, for example, between 2'-methylacetophenone (B146604) and a suitable benzoylating agent like methyl benzoate (B1203000) or benzoyl chloride. organic-chemistry.orggoogle.com The subsequent reaction of this diketone with hydrazine hydrate (B1144303) proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. When using unsubstituted hydrazine, only one pyrazole product is possible. However, if a substituted hydrazine (e.g., methylhydrazine) were used with an unsymmetrical diketone, the reaction could yield a mixture of two regioisomers, making regiocontrol a significant challenge. urfu.rucolab.ws

| Diketone Precursor | Hydrazine | Product | Notes |

| 1-Phenyl-3-(o-tolyl)propane-1,3-dione | Hydrazine hydrate | 3-Phenyl-5-(o-tolyl)pyrazole | The direct precursor route to the target compound. |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | A simple, symmetrical example of the Knorr synthesis. researchgate.net |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenylpyrazole | Synthesis of a symmetrical diarylpyrazole. researchgate.net |

This table provides examples of the Knorr synthesis for various pyrazoles.

Another fundamental approach to 3,5-disubstituted pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine. ijarsct.co.inthepharmajournal.com For the target molecule, the necessary precursor is 3-(2-methylphenyl)-1-phenylprop-2-en-1-one (an o-tolyl chalcone).

This chalcone (B49325) is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between o-tolualdehyde and acetophenone (B1666503). ijarsct.co.injetir.org The resulting chalcone is then treated with hydrazine hydrate. nih.govnih.gov The reaction proceeds via a Michael addition of hydrazine to the enone system, followed by cyclization and oxidation to form the stable aromatic pyrazole ring. Often, a pyrazoline intermediate is formed, which can be oxidized to the final pyrazole product in a subsequent step or in situ. organic-chemistry.org

| Chalcone Precursor | Reagent | Conditions | Product | Yield |

| 3-(o-tolyl)-1-phenylprop-2-en-1-one | Hydrazine hydrate | Reflux in ethanol/acetic acid | 3-Phenyl-5-(o-tolyl)pyrazole | Good |

| Benzalacetophenone | Hydrazine hydrate | Reflux in ethanol | 3,5-Diphenyl-1H-pyrazole | >90% |

| Various substituted chalcones | Hydrazine hydrate | Mechanochemical ball milling | Corresponding 3,5-diarylpyrazoles | High researchgate.net |

This interactive table summarizes the synthesis of pyrazoles from chalcone precursors.

The 1,3-dipolar cycloaddition offers a powerful and convergent route to the pyrazole core. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne. wikipedia.org To synthesize 3-phenyl-5-(o-tolyl)pyrazole, this could be achieved by reacting phenyldiazomethane (generated in situ from the corresponding tosylhydrazone) with 1-ethynyl-2-methylbenzene (o-tolylacetylene). organic-chemistry.orgnih.gov

A significant aspect of this method is regioselectivity. The reaction of an unsymmetrical alkyne with a diazo compound can lead to two possible regioisomers. wikipedia.orgyoutube.com The outcome is governed by steric and electronic factors of the substituents on both the dipole and the dipolarophile. chemeurope.com While this method provides a direct route to the pyrazole ring, controlling the regioselectivity to favor the desired 3,5-disubstituted product is crucial. chemeurope.com

| 1,3-Dipole (from precursor) | Dipolarophile | Product(s) | Notes |

| Phenyldiazomethane (from Benzaldehyde (B42025) tosylhydrazone) | o-Tolylacetylene | 3-Phenyl-5-(o-tolyl)pyrazole + 3-Phenyl-4-(o-tolyl)pyrazole | Regioisomeric mixture possible. youtube.com |

| Diazomethane | trans-Diethyl glutaconate | Pyrazoline product | Demonstrates high regioselectivity with specific substrates. wikipedia.org |

| Diazo compounds (from tosylhydrazones) | Terminal alkynes | 3,5-Disubstituted pyrazoles | General one-pot procedure. nih.gov |

This table illustrates examples of 1,3-dipolar cycloaddition reactions for synthesizing pyrazoles.

Multi-component reactions (MCRs) have gained prominence as highly efficient strategies for building complex molecules in a single step, adhering to the principles of atom economy and green chemistry. nih.govmdpi.com For pyrazole synthesis, MCRs can bring together three or more starting materials to form the heterocyclic ring in one pot, often by generating key intermediates like 1,3-diketones or chalcones in situ. organic-chemistry.orgmdpi.com

| Components | Catalyst/Conditions | Product Type |

| Aldehyde, Ketone, Hydrazine | Base or Acid catalyst | 3,5-Disubstituted pyrazoles nih.gov |

| Aldehyde, Malononitrile, Phenylhydrazine (B124118) | AlCl₃, aq. ethanol | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles |

| Acid chloride, Terminal alkyne, Hydrazine | Tandem coupling-cyclocondensation | 1,3,5-Trisubstituted pyrazoles researchgate.net |

| Alkynes, Nitriles, Titanium imido complexes | Oxidative coupling | Multisubstituted pyrazoles acs.org |

This table showcases the versatility of multi-component reactions in pyrazole synthesis.

Modern synthetic chemistry has introduced a range of advanced catalytic systems to improve the efficiency, selectivity, and environmental sustainability of pyrazole synthesis. organic-chemistry.org These approaches are often applied to the classical methods described above.

Metal-catalyzed reactions : Various transition metals, including copper, ruthenium, iron, and nickel, have been employed as catalysts. organic-chemistry.org For instance, copper-catalyzed condensation reactions can proceed under mild, acid-free conditions. organic-chemistry.org Ruthenium catalysts have been used for the dehydrogenative coupling of 1,3-diols with hydrazines to form pyrazoles. organic-chemistry.org

Green Chemistry Protocols : To minimize environmental impact, green chemistry principles are increasingly applied. This includes the use of environmentally benign solvents like water, often in combination with phase-transfer catalysts. nih.govmdpi.com Energy-efficient techniques such as microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields. researchgate.netrsc.org Solvent-free methods, like mechanochemical ball milling, offer a powerful alternative to traditional solution-phase synthesis, reducing waste and simplifying work-up procedures. researchgate.net

| Catalytic System | Reaction Type | Advantage |

| AlCl₃ | Three-component synthesis | Lewis acid catalysis for C-C and C-N bond formation. organic-chemistry.org |

| Copper salts | Cycloaddition/Condensation | Mild conditions, high regioselectivity. organic-chemistry.orgmdpi.com |

| Ruthenium complexes | Dehydrogenative coupling of diols | High selectivity, generates H₂O and H₂ as byproducts. organic-chemistry.org |

| Microwave irradiation | Condensation of ketones/aldehydes | Short reaction times, excellent yields. researchgate.net |

| Mechanochemical ball milling | Chalcone + Hydrazine | Solvent-free, high efficiency, simple work-up. researchgate.net |

This interactive table highlights advanced catalytic methods used in pyrazole synthesis.

Functionalization and Derivatization of Precursor Molecules

The primary precursors, 1-phenyl-3-(o-tolyl)propane-1,3-dione and 3-(o-tolyl)-1-phenylprop-2-en-1-one , are themselves products of key organic reactions.

Synthesis of 1,3-Diketone Precursors : The diketone is typically formed through a Claisen condensation . This involves the reaction of an enolate of a ketone with an ester. To obtain 1-phenyl-3-(o-tolyl)propane-1,3-dione, one could react the enolate of 2'-methylacetophenone with a benzoylating agent like methyl benzoate. google.com Alternatively, reacting the lithium enolate of a ketone with an acid chloride provides an efficient route to the 1,3-diketone which can be used in situ for pyrazole synthesis. organic-chemistry.org

Synthesis of Chalcone Precursors : Chalcones are readily prepared via the Claisen-Schmidt condensation , an aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone under basic or acidic catalysis. jetir.orgnih.govnih.gov To synthesize 3-(o-tolyl)-1-phenylprop-2-en-1-one, o-tolualdehyde is condensed with acetophenone in the presence of a base like sodium hydroxide (B78521). ijarsct.co.in This reaction is generally high-yielding and provides a straightforward route to the required α,β-unsaturated ketone.

Furthermore, the synthesis of more complex analogues relies on the availability of functionalized starting materials. For instance, substituted alkynes and hydrazines, which are key components in 1,3-dipolar cycloaddition and MCRs, can be prepared through various organic transformations, allowing for the introduction of a wide array of functional groups into the final pyrazole structure. nih.govnih.gov

Introduction of Phenyl and o-Tolyl Moieties

The introduction of the distinct phenyl and o-tolyl groups at the C3 and C5 positions of the pyrazole ring is typically accomplished through the selection of appropriate acyclic precursors. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov

A plausible and efficient route to 3-phenyl-5-(o-tolyl)pyrazole commences with the synthesis of the requisite 1,3-dicarbonyl precursor, namely 1-(o-tolyl)-3-phenylpropane-1,3-dione . This intermediate can be prepared via a Claisen condensation reaction. In this procedure, an ester, such as ethyl benzoate, is reacted with a ketone, in this case, 2'-methylacetophenone, in the presence of a strong base like sodium ethoxide or sodium hydride. The base facilitates the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent protonation and workup yield the desired 1,3-dicarbonyl compound.

An alternative and widely utilized strategy involves the synthesis of a chalcone intermediate. nih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily prepared through a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. neliti.com For the synthesis of 3-phenyl-5-(o-tolyl)pyrazole, the required precursor would be (E)-1-(o-tolyl)-3-phenylprop-2-en-1-one . This is synthesized by reacting o-tolylacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in an alcoholic solvent. researchgate.net This chalcone is then reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to initially form a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. nih.govrsc.org

The following table summarizes the key starting materials for the introduction of the phenyl and o-tolyl moieties.

| Position on Pyrazole | Aryl Group | Precursor for Knorr Synthesis | Precursor for Chalcone Route |

| C3 | Phenyl | Ethyl Benzoate | Benzaldehyde |

| C5 | o-Tolyl | 2'-Methylacetophenone | o-Tolylacetophenone |

Post-Cyclization Modifications and Substituent Introductions

Once the 3-phenyl-5-(o-tolyl)pyrazole core is synthesized, further functionalization of the phenyl and o-tolyl rings can be achieved through various modern synthetic methodologies. These post-cyclization modifications allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships for various applications.

One powerful technique is directed ortho-metalation (DoM) . researchgate.netnih.govresearchgate.net This method allows for the regioselective functionalization at the position ortho to a directing metalation group (DMG). While the pyrazole ring itself can act as a directing group, the inherent acidity of the N-H proton often requires protection prior to lithiation. Following N-protection, treatment with a strong base like n-butyllithium can lead to deprotonation at the ortho-position of either the phenyl or the o-tolyl ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents such as halogens, alkyl groups, or carbonyl functionalities. The directing effect would likely favor metalation at the ortho-position of the C3-phenyl group due to coordination with the pyrazole nitrogens.

Another highly versatile method for post-cyclization modification is palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. ias.ac.indrugbank.comnih.gov To utilize this methodology, the pyrazole must first be halogenated. Selective halogenation of the aryl rings can be achieved using various reagents and conditions. The resulting halo-substituted 3-phenyl-5-(o-tolyl)pyrazole can then be coupled with a wide range of boronic acids or boronate esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This allows for the introduction of additional aryl or alkyl groups onto the existing phenyl or o-tolyl moieties.

The following table provides a conceptual overview of potential post-cyclization modifications.

| Modification Strategy | Target Site | Reagents | Potential Introduced Substituents |

| Directed ortho-Metalation (DoM) | Ortho-position of C3-phenyl ring | 1. N-protection, 2. n-BuLi, 3. Electrophile (e.g., I₂, (CH₃)₂CO) | Halogen, Hydroxyisopropyl |

| Suzuki-Miyaura Coupling | Halogenated position on aryl rings | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |

Reaction Mechanism Analysis for Key Synthetic Pathways

The formation of the pyrazole ring in the synthesis of 3-phenyl-5-(o-tolyl)pyrazole via the Knorr synthesis is a well-established process. nih.govnih.govneliti.com The reaction between 1-(o-tolyl)-3-phenylpropane-1,3-dione and hydrazine hydrate proceeds through a series of condensation and cyclization steps.

The mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Given the electronic and steric environment of 1-(o-tolyl)-3-phenylpropane-1,3-dione, the attack is likely to occur at either carbonyl group. This initial attack is followed by the elimination of a molecule of water to form a hydrazone intermediate.

Subsequently, an intramolecular cyclization occurs. The remaining free amino group of the hydrazine moiety attacks the second carbonyl group. This step forms a five-membered heterocyclic intermediate. The final step involves the elimination of a second molecule of water from this intermediate, leading to the formation of the stable, aromatic pyrazole ring of 3-phenyl-5-(o-tolyl)pyrazole . The regiochemistry of the final product, i.e., whether the phenyl group is at C3 and the o-tolyl group at C5 or vice versa, is determined by which carbonyl group is initially attacked by the hydrazine and the subsequent cyclization pathway. In many cases, a mixture of regioisomers can be formed.

In the chalcone route, the reaction of (E)-1-(o-tolyl)-3-phenylprop-2-en-1-one with hydrazine first involves a Michael addition. nih.gov The nucleophilic hydrazine adds to the β-carbon of the α,β-unsaturated ketone system. This is followed by an intramolecular condensation between the newly introduced amino group and the carbonyl group, forming a pyrazoline ring. The pyrazoline is a non-aromatic, five-membered heterocycle. To obtain the final pyrazole, an oxidation step is required to introduce the second double bond and achieve aromaticity. This oxidation can occur in situ or be carried out as a separate step using an oxidizing agent. rsc.org

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Phenyl 5 O Tolyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. Through various NMR experiments, it is possible to map the carbon skeleton, identify the proton environments, and establish through-bond connectivities, providing a detailed picture of the molecule's structure. nih.gov

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For 3-phenyl-5-(o-tolyl)pyrazole, distinct signals are expected for the pyrazole (B372694) ring proton, the phenyl group protons, and the o-tolyl group protons.

Pyrazole Proton (H-4): A characteristic singlet is anticipated for the proton at the C-4 position of the pyrazole ring, typically appearing in the range of δ 6.0–7.5 ppm. rsc.orgnih.gov Its precise shift is influenced by the electronic effects of the adjacent aromatic substituents.

Aromatic Protons: The protons of the phenyl and o-tolyl rings will resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The phenyl group at position 3 would show a complex multiplet pattern. The o-tolyl group at position 5 would exhibit a distinct set of multiplets corresponding to its four aromatic protons, with coupling constants (J-values) revealing their ortho, meta, and para relationships.

Methyl Protons: The methyl (CH₃) group of the o-tolyl substituent would produce a sharp singlet, typically appearing in the upfield region around δ 2.3–2.6 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for 3-Phenyl-5-(o-tolyl)pyrazole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole H-4 | 6.0 - 7.5 | Singlet (s) |

| Phenyl & o-tolyl H | 7.0 - 8.0 | Multiplet (m) |

| o-tolyl CH₃ | 2.3 - 2.6 | Singlet (s) |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for 3-phenyl-5-(o-tolyl)pyrazole would show distinct signals for the pyrazole ring carbons, the aromatic carbons of the substituents, and the methyl carbon.

Pyrazole Carbons: The carbons of the pyrazole ring (C-3, C-4, and C-5) are expected to resonate between δ 100 and 155 ppm. rsc.orggsu.edu The C-3 and C-5 carbons, being attached to the bulky aryl groups, would appear further downfield compared to the C-4 carbon. gsu.edu

Aromatic Carbons: The carbons of the phenyl and o-tolyl rings will produce a series of signals in the δ 120–140 ppm range. The ipso-carbons (the carbons directly attached to the pyrazole ring) can be identified by their lower intensity.

Methyl Carbon: The methyl carbon of the o-tolyl group is expected to appear at the most upfield region of the spectrum, typically around δ 20–25 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for 3-Phenyl-5-(o-tolyl)pyrazole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3, C-5 | 140 - 155 |

| Pyrazole C-4 | 100 - 110 |

| Phenyl & o-tolyl C | 120 - 140 |

| o-tolyl CH₃ | 20 - 25 |

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show correlations between adjacent protons within the phenyl and o-tolyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net It allows for the unambiguous assignment of protonated carbons, such as the pyrazole C-4, the aromatic C-H groups, and the o-tolyl methyl group.

Correlations from the o-tolyl protons to the C-5 of the pyrazole ring.

Correlations from the phenyl protons to the C-3 of the pyrazole ring.

Correlations from the pyrazole H-4 proton to the C-3, C-5, and the ipso-carbons of the aryl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of 3-phenyl-5-(o-tolyl)pyrazole would display a series of bands corresponding to the vibrations of the pyrazole core and its substituents.

Aromatic C-H Stretch: Strong bands are expected above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic rings. derpharmachemica.com

Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the methyl group on the tolyl substituent would appear in the 3000–2850 cm⁻¹ range. derpharmachemica.com

C=C and C=N Stretching: The region between 1615 cm⁻¹ and 1400 cm⁻¹ is complex and contains characteristic stretching vibrations for the C=C bonds of the aromatic rings and the C=N bond of the pyrazole ring. derpharmachemica.commdpi.com

N-N Stretching: The N-N stretching vibration of the pyrazole ring is typically observed in the 1170-1120 cm⁻¹ region. derpharmachemica.com

Out-of-Plane (OOP) Bending: Strong bands in the 900–675 cm⁻¹ region arise from C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern of the aromatic rings.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 3-Phenyl-5-(o-tolyl)pyrazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch (Pyrazole) | 1570 - 1500 |

| C=C Stretch (Aromatic) | 1615 - 1450 |

| N-N Stretch (Pyrazole) | 1170 - 1120 |

| C-H Out-of-Plane Bending | 900 - 675 |

To achieve a precise assignment of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. derpharmachemica.comnih.gov

The calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical model, leading to a strong agreement between the experimental and predicted spectra. derpharmachemica.com This combined approach allows for the confident assignment of even complex or overlapping vibrational bands, providing a deeper understanding of the molecule's vibrational properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, providing insights into the extent of conjugation. elte.hu For pyrazole derivatives, the absorption spectra are typically characterized by π→π* transitions, which are sensitive to the nature and position of substituents on the pyrazole and adjacent aromatic rings. elte.hunih.gov

In pyrazole systems, the electronic spectrum is influenced by the conjugative interaction between the pyrazole ring and the appended phenyl and o-tolyl groups. The presence of these aromatic substituents generally leads to a bathochromic (red) shift of the absorption maxima compared to the parent pyrazole, indicative of an extended π-conjugated system. nih.gov The degree of this shift is dependent on the planarity of the molecule; any steric hindrance that forces the rings out of coplanarity can disrupt conjugation and result in a hypsochromic (blue) shift. nih.govrsc.org

Studies on similar aryl-substituted pyrazoles have shown that the electronic transitions are influenced by the dihedral angle between the pyrazole and the aromatic rings. rsc.org For instance, steric effects from substituents can cause a twist in the molecular structure, which in turn affects the overlap of the π-orbitals and, consequently, the energy of the electronic transitions. nih.govrsc.org The UV-Vis spectrum of 3-phenyl-5-(o-tolyl)pyrazole is expected to exhibit strong absorptions in the UV region, corresponding to these π→π* transitions.

Table 1: Representative UV-Vis Absorption Data for Substituted Pyrazoles

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Arylazo-3,5-bis(trifluoromethyl)pyrazole | DMSO | 320-344 | π→π | nih.gov |

| Arylazo-3,5-bis(trifluoromethyl)pyrazole | DMSO | 424-428 | n→π | nih.gov |

This table provides a general reference for typical absorption ranges of related pyrazole compounds, as specific data for 3-phenyl-5-(o-tolyl)pyrazole was not available in the search results.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. For 3-phenyl-5-(o-tolyl)pyrazole, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In related phenyl-pyrazole structures, the molecular ion peak (M+) is typically prominent. researchgate.netnaturalspublishing.com Fragmentation often involves the cleavage of the bonds connecting the substituent groups to the pyrazole core. Common fragmentation pathways for aryl-substituted pyrazoles may include the loss of the phenyl or tolyl radical, leading to characteristic fragment ions. The stability of the pyrazole ring often results in it being a major part of the observed fragments.

For instance, in the mass spectrum of a similar compound, 2-cyano-N-(p-tolyl)acetamide, a molecular ion peak was observed, and its fragmentation pattern provided key structural confirmations. researchgate.net Similarly, for 3-phenyl-5-(o-tolyl)pyrazole, the expected molecular ion peak would correspond to its molecular weight.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Phenyl-5-(o-tolyl)pyrazole

| Compound | Molecular Formula | Calculated m/z | Observed m/z | Reference |

| 3-Acetyl-5-phenyl-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | C19H15N3O | 301.34 | - | sigmaaldrich.com |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | C24H15ClFN3S | - | 432.0738 (M+H)+ | nih.gov |

This table provides examples of mass spectrometry data for related compounds to illustrate the technique's application. Specific fragmentation data for the title compound was not available.

X-ray Crystallography for Solid-State Structural Determination

In the crystal structures of related aryl-substituted pyrazoles, a common feature is the non-coplanarity of the aromatic rings with the central pyrazole ring due to steric hindrance. rsc.orgnih.gov For example, in the crystal structure of 3-methyl-5-phenylpyrazole, a significant twist is observed between the phenyl and pyrazole rings. rsc.org Similarly, for 3-phenyl-5-(o-tolyl)pyrazole, the ortho-methyl group on the tolyl substituent is expected to induce a considerable dihedral angle between the tolyl ring and the pyrazole ring.

The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonding (if N-H is present) and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net The specific details of these interactions influence the macroscopic properties of the crystal.

Table 3: Representative Crystallographic Data for Substituted Pyrazoles

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3-Methyl-5-phenylpyrazole | Monoclinic | C2/c | 19.841 | 12.000 | 15.079 | 92.58 | rsc.org |

| 1-Phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol | Monoclinic | P21/c | 12.3075 | 6.5075 | 18.4929 | 92.883 | researchgate.net |

| 2-(3-chloro-phenyl)-5-methyl-4-[1-(4-p-tolyl-thiazol-2-ylamino)-ethylidene]-2,4-dihydro-pyrazol-3-one | Monoclinic | P21/c | 19.332 | 7.4433 | 14.889 | 110.782 | researchgate.net |

This table showcases crystallographic data for analogous compounds to provide context for the expected structural parameters of 3-phenyl-5-(o-tolyl)pyrazole.

Computational Chemistry and Modeling Studies of 3 Phenyl 5 O Tolyl Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of pyrazole (B372694) derivatives. These methods provide a theoretical framework for understanding the molecule's geometry, reactivity, and spectroscopic properties.

Geometry optimization is a crucial first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to find the minimum energy conformation. derpharmachemica.com In similar structures, such as 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the central pyrazole ring is observed to be non-planar with respect to the attached phenyl and tolyl rings, with significant dihedral angles between them. nih.gov

The electronic structure of a molecule is key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, representing the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net For many pyrazole derivatives, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the pyrazole core and adjacent substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen, and are prone to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as key nucleophilic sites. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives Note: Data for illustrative purposes, based on similar pyrazole structures.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | B3LYP/6-31G** | - | - | 0.4036 Hartree |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | HF/6-31G** | - | - | 0.3414 Hartree |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | 4.458 |

Data sourced from studies on related pyrazole compounds. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. nih.gov It provides insights into the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. jcsp.org.pknih.gov These theoretical predictions can be compared with experimental data to validate both the computational method and the experimental structural assignment.

For example, DFT calculations have been used to assign the vibrational spectra of pyrazole derivatives, showing good agreement between calculated and experimental frequencies for characteristic vibrations like C=O stretching, N-H bending, and C-N stretching. derpharmachemica.comnih.gov Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental spectra to aid in the structural elucidation of new compounds. nih.gov Discrepancies between theoretical and experimental values can often be rationalized by considering factors such as solvent effects and intermolecular interactions in the experimental conditions, which are not always fully accounted for in the gas-phase calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijpbs.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Molecular docking simulations can estimate the binding affinity between a ligand and a receptor, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable ligand-receptor complex. These simulations also allow for a detailed analysis of the intermolecular forces that stabilize the interaction, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov

Studies on various pyrazole derivatives have shown their potential to bind to a range of biological targets, including enzymes like cyclooxygenase (COX), lipoxygenase, and various kinases. nih.govnih.gov The binding affinity is influenced by the specific substituents on the pyrazole core, which can be tailored to optimize interactions with the receptor's active site. rsc.org

Table 2: Representative Binding Affinities of Pyrazole Derivatives with Various Receptors Note: This table presents data for various pyrazole derivatives to illustrate the range of binding affinities observed in this class of compounds.

| Pyrazole Derivative | Receptor (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Cyano-N-(4-(diethylamino)phenyl)-2-(4-(4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)acetamide | 2A4L | -9.3507 |

| 2-Cyano-2-(4,4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-(p-tolyl)acetamide | 2ITO | -8.1868 |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα (3ERT) | -10.61 |

Data sourced from studies on related pyrazole compounds. researchgate.netmdpi.com

A crucial outcome of molecular docking is the identification of the most likely binding pose of the ligand within the receptor's active site. nih.gov This allows researchers to pinpoint the key amino acid residues that interact with the ligand. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site. nih.gov The phenyl and tolyl rings can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For example, in the docking of pyrazole-chalcone conjugates to the colchicine-binding site of tubulin, hydrogen bond interactions with residues such as ASN 249, ALA 250, and LYS 254, as well as pi-cation interactions with LYS 352, were identified as critical for binding. nih.gov Understanding these key interactions provides a rational basis for the design of new, more potent and selective pyrazole-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are foundational in modern medicinal chemistry, serving as a bridge between the structural features of a compound and its biological activity or physicochemical properties. biointerfaceresearch.com For pyrazole derivatives, including 3-phenyl-5-(o-tolyl)pyrazole, these computational methods are instrumental in identifying promising drug candidates and optimizing their therapeutic potential. researchgate.net

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrazole derivatives has been a significant area of research, aiming to forecast their biological activities against various targets. nih.govnih.gov These models are constructed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities, such as IC50 values. nih.gov

For instance, 2D-QSAR models have been successfully developed for a range of pyrazole derivatives to predict their anticancer activity against various cell lines. nih.gov These models utilize descriptors calculated from the 2D structure of the molecules. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models for pyrazole derivatives as inhibitors of enzymes like EGFR. researchgate.net These 3D models consider the spatial arrangement of atoms and the resulting steric and electrostatic fields, often providing more detailed insights into the structure-activity relationship. researchgate.netresearchgate.net The statistical robustness of these models is typically validated through parameters like the squared correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation (R²pred), ensuring their predictive power. researchgate.net

A study on pyrazole derivatives as α-glucosidase inhibitors developed a 3D-QSAR model with good predictive ability, highlighting the importance of steric, hydrophobic, and electrostatic features for inhibitory potential. nih.gov Such models are crucial for the virtual screening of large compound libraries to identify novel and potent inhibitors. nih.govnih.gov

| Model Type | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 2D-QSAR | Anticancer Activity (various cell lines) | Successfully developed statistically significant models to predict pIC50 values of in-house synthesized pyrazole derivatives. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibitors | Generated models with excellent predictive capacity, highlighting the importance of electrostatic and steric fields. | researchgate.net |

| 3D-QSAR | α-Glucosidase Inhibitors | The model showed that Gaussian steric characteristics are crucial for inhibitory potential, along with hydrophobic and electrostatic features. | nih.gov |

| QSAR | EGFR Inhibitory Activity | A machine-learning-based model showed a good correlation between observed and predicted IC50 values. | nih.gov |

Identifying Descriptors Influencing Activity and Selectivity

A critical outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity and selectivity of compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others.

For pyrazole derivatives, various studies have pinpointed key descriptors. For example, in the context of anticancer activity, the presence of a phenyl group on the pyrazole ring was observed to decrease activity in some cases, while a methyl group on the pyrazole 'A' ring was suggested to improve anticancer potential against certain cell lines. nih.gov The nature and position of substituents on the aryl rings are often critical. Structure-activity relationship (SAR) analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that substituents like bromine, chlorine, and methyl groups in the para-position increased potency against Trypanosoma cruzi. nih.gov

In 3D-QSAR studies of pyrazole derivatives as α-glucosidase inhibitors, Gaussian steric, hydrophobic, hydrogen bond acceptor/donor, and electrostatic characteristics were all found to enhance inhibitory potency. nih.gov Similarly, for pyrazole derivatives targeting COX-2, molecular docking studies have been used to understand the binding modes and rationalize the selectivity. For pyrazoles acting as EGFR inhibitors, quantum-chemical descriptors derived from Density Functional Theory (DFT) calculations have been successfully used to build predictive QSAR models. nih.gov These descriptors provide a more profound understanding of the electronic properties governing the interaction between the inhibitor and the enzyme's active site.

| Descriptor Type | Influence on Activity/Selectivity | Example Context | Reference |

|---|---|---|---|

| Substituent Effects | The presence and position of groups like phenyl, methyl, bromo, and chloro on the pyrazole or attached aryl rings significantly modulate biological activity. | Anticancer and antitrypanosomal activity. | nih.govnih.gov |

| Steric Properties | The size and shape of the molecule and its substituents are crucial for fitting into the binding pocket of a target enzyme. | α-Glucosidase inhibition. | nih.gov |

| Hydrophobicity | Influences how the molecule partitions between aqueous and lipid environments and its interaction with hydrophobic pockets in the target protein. | α-Glucosidase inhibition. | nih.gov |

| Electronic Properties (Electrostatic, H-bonding) | Governs the non-covalent interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and the receptor, which are critical for binding affinity. | α-Glucosidase and EGFR inhibition. | nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules at an atomic level. pitt.edu For compounds like 3-phenyl-5-(o-tolyl)pyrazole, MD simulations are invaluable for understanding their conformational flexibility, stability, and interactions with biological targets over time. nih.govresearchgate.net

MD simulations can reveal the accessible conformations of a molecule in a given environment, providing insights that are complementary to static modeling approaches like docking. nih.govmdpi.com By simulating the trajectory of a molecule over nanoseconds or even microseconds, researchers can assess the stability of its binding pose within a protein's active site. nih.govresearchgate.net Key metrics such as the root mean square deviation (RMSD) are often monitored to evaluate the stability of the ligand-protein complex. researchgate.net

For pyrazole derivatives, MD simulations have been used to confirm the stability of docking poses and to analyze the dynamic behavior of the ligand in the binding site. nih.gov For example, a 50 ns molecular dynamics simulation of pyrazole-carboxamides in the active sites of human carbonic anhydrase (hCA) isoforms revealed good stability with minor conformational changes and fluctuations. nih.gov Such simulations can validate the interactions predicted by molecular docking and provide a more realistic picture of the binding event. nih.govresearchgate.net Furthermore, MD simulations can be used to generate conformational ensembles that can be used for more advanced modeling techniques, such as free energy calculations, to more accurately predict binding affinities. researchgate.netnih.gov

Pharmacological and Biological Activities of 3 Phenyl 5 O Tolyl Pyrazole Derivatives: in Vitro and in Silico Investigations

Anticancer Activity Research

The quest for novel and effective anticancer agents has led to the investigation of various synthetic compounds, including those based on the pyrazole (B372694) scaffold. Research into 3-phenyl-5-(o-tolyl)pyrazole and its related structures has revealed several mechanisms through which these compounds may exert their anticancer effects, from inhibiting critical cellular enzymes to inducing programmed cell death.

Apoptosis Induction Mechanisms (e.g., Reactive Oxygen Species Generation, Caspase Activation)

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several studies have shown that pyrazole derivatives can trigger apoptosis through various mechanisms.

One notable study investigated a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives, which includes a compound with a 1-(p-tolyl) substituent, structurally similar to the focus of this article. nih.gov This research demonstrated that the pyrazole derivative, compound 3f , induced apoptosis in the triple-negative breast cancer cell line MDA-MB-468. nih.gov The apoptotic pathway was initiated by the generation of Reactive Oxygen Species (ROS) and a subsequent increase in caspase-3 activity. nih.govnih.gov The elevation of ROS can create a state of oxidative stress within the cancer cells, leading to cellular damage and the activation of apoptotic signaling cascades. nih.govnih.gov The activation of caspase-3, a key executioner caspase, is a critical step in the apoptotic process. nih.gov

Table 1: Apoptosis Induction by a 1-(p-tolyl) Pyrazole Derivative

| Compound | Cell Line | Mechanism | Outcome |

|---|

Anti-Proliferative Effects on Cancer Cell Lines (e.g., MDA-MB-468, HepG-2, HCT-116, MCF-7, PC-3, HT-29)

The anti-proliferative activity of 3-phenyl-5-(o-tolyl)pyrazole derivatives has been evaluated against various cancer cell lines. Research has demonstrated the dose- and time-dependent cytotoxic effects of these compounds.

In a study on the MDA-MB-468 triple-negative breast cancer cell line, a pyrazole derivative with a 1-(p-tolyl) group, compound 3f , exhibited significant anti-proliferative activity. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for this compound were 14.97 μM after 24 hours and 6.45 μM after 48 hours of treatment. nih.govnih.gov These values were notably lower than those of the standard chemotherapeutic drug, Paclitaxel, used as a reference in the study. nih.gov

Table 2: Anti-Proliferative Activity of a 1-(p-tolyl) Pyrazole Derivative

| Compound | Cell Line | Incubation Time (hours) | IC50 (μM) |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 24 | 14.97 |

| 48 | 6.45 | ||

| Paclitaxel (Reference) | MDA-MB-468 | 24 | 49.90 |

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Research on 3,5-diphenyl-2-pyrazoline derivatives, which share a structural resemblance to 3-phenyl-5-(o-tolyl)pyrazole, has shown their potential as tubulin polymerization inhibitors. semanticscholar.orgresearchgate.net These compounds can bind to the colchicine (B1669291) binding site on tubulin, thereby preventing the assembly of microtubules. semanticscholar.orgnih.gov One such derivative, 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was found to be particularly effective at inhibiting the clonogenicity of HCT116 human colon cancer cells and inducing G2/M cell cycle arrest. semanticscholar.orgresearchgate.net Other studies on pyrazole-based compounds have also reported significant inhibition of tubulin polymerization, with some derivatives showing IC50 values comparable to the well-known inhibitor Combretastatin A-4. nih.govsemanticscholar.org

Anti-Inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs, with celecoxib (B62257) being a prominent example. mdpi.comnih.gov Research has shown that various pyrazole derivatives possess significant anti-inflammatory and analgesic activities.

Studies on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives have demonstrated potent analgesic and anti-inflammatory effects in animal models. researchgate.net Similarly, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Another study on 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives also reported potent anti-inflammatory properties. researchgate.net The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.com

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyrazole scaffold has been explored for its potential in developing such compounds.

Derivatives of 3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been synthesized and shown to possess antimicrobial activity. nih.govresearchgate.net These compounds have been used as precursors for the synthesis of other heterocyclic compounds, such as thiazoles and 1,3,4-thiadiazoles, which also exhibit a broad spectrum of in vitro antibacterial and antifungal activities. nih.govresearchgate.net Furthermore, a study on 1,3,5-trisubstituted pyrazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. greenpharmacy.info Other research has focused on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives, which have shown a pronounced effect on strains of S. aureus, E. coli, and Candida species. biointerfaceresearch.com One study on ethyl 5-methyl-1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylate also reported antimicrobial activity. nih.gov

Antileishmanial and Antitubercular Investigations

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Numerous studies have highlighted the potential of pyrazole derivatives against various pathogens, including Leishmania species and Mycobacterium tuberculosis. For instance, certain pyrazole derivatives have demonstrated significant antileishmanial activity, with some compounds exhibiting IC50 values more potent than the standard drug, Glucantime. nih.gov One study reported a new pyrazole derivative with inhibitory concentrations in the micromolar range against Leishmania tropica, Leishmania major, and Leishmania infantum. nih.gov The 50% inhibitory concentration (IC50) values for this compound were found to be only slightly higher than those of amphotericin B. nih.gov Specifically, the IC50 values after 48 hours for L. tropica, L. major, and L. infantum promastigote growth were 0.48 µg/mL, 0.63 µg/mL, and 0.40 µg/mL, respectively. nih.gov

In the context of tuberculosis, the emergence of drug-resistant strains necessitates the development of novel therapeutics. capes.gov.br A pyrazole derivative, NSC 18725, has been shown to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov This compound demonstrated synergistic effects with the first-line anti-tubercular drug isoniazid. nih.gov Another study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids reported a compound with excellent antitubercular activity against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Although these findings are promising for the pyrazole class of compounds, specific antileishmanial and antitubercular data for 3-phenyl-5-(o-tolyl)pyrazole derivatives are not available.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Monoamine Oxidases, Lipoxygenase)

The structural features of pyrazoles make them attractive candidates for enzyme inhibitors.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Several pyrazole-based benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII. rsc.org Some of these derivatives were found to be more active than the standard drug acetazolamide. rsc.org For example, one compound inhibited hCA II at a submicromolar level with an IC50 of 0.24 µM, while another blocked the catalytic potential of hCA XII with an IC50 of 0.12 µM. rsc.org Similarly, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed inhibitory activity against hCA I and hCA II. nih.gov

Monoamine Oxidase Inhibition: Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.govmdpi.com A series of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to selectively inhibit MAO-A. nih.gov Notably, 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its 2-chloro-3,4-dimethoxyphenyl analogue were as potent as the known inhibitor clorgyline. nih.gov Other studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have also reported potent and reversible MAO inhibition. researchgate.netnih.govstorkapp.me

Lipoxygenase Inhibition: 5-Lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov A series of 1-phenyl-3-pyrazolidinone analogues were prepared and evaluated as 5-lipoxygenase inhibitors. nih.gov A regression study indicated that inhibitor potency was correlated with increased lipophilicity and an N-phenyl electronic effect. nih.gov The most potent compound in this series was 4-(ethylthio)-1-phenyl-3-pyrazolidinone, with an IC50 of 60 nM. nih.gov

Despite the extensive research on other pyrazole derivatives, specific enzyme inhibition data for 3-phenyl-5-(o-tolyl)pyrazole derivatives is not currently documented.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. The pyrazole scaffold has been identified as a promising core for the development of antioxidants. nih.gov The antioxidant activity of pyrazoles is often attributed to the presence of the NH proton in the pyrazole ring. nih.gov For instance, the anti-ischemic agent 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has demonstrated significant antioxidant activity in both cell-free and cellular systems. nih.gov It effectively inhibited the oxidation of phosphatidylcholine liposomal membranes. nih.gov Other studies on novel pyrazolo-enaminones and bipyrazoles have also reported good free radical scavenging activity as determined by the DPPH assay. researchgate.net However, specific antioxidant activity data for 3-phenyl-5-(o-tolyl)pyrazole derivatives is not available.

Neuroprotective Activities

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are urgently needed. Pyrazoline derivatives, which are structurally related to pyrazoles, have shown promise in this area. nih.gov A series of 1-(phenyl/4-substituted phenyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines were synthesized and investigated for their neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model of Parkinson's disease. nih.govresearchgate.net Two 4-methylsulfonylphenyl substituted compounds were identified as the most promising neuroprotective agents. nih.govresearchgate.net Furthermore, pyrazolol derivatives have been designed and synthesized as anti-ischemic stroke agents with free radical scavenging activity. nih.gov One such compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, demonstrated exceptional antioxidant capacity and significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. nih.gov Another study on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives also reported neuroprotective potential against 6-OHDA induced neurotoxicity. turkjps.org While these findings highlight the potential of the broader pyrazole class, specific neuroprotective data for 3-phenyl-5-(o-tolyl)pyrazole derivatives remains to be determined.

Other Noteworthy Biological Activities

In addition to the activities mentioned above, the versatile pyrazole scaffold has been explored for other therapeutic applications. For example, a series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety were designed and synthesized, with one compound, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, displaying significant fungicidal activity, particularly against P. infestans. nih.gov Furthermore, novel 3,5-diaryl pyrazole derivatives have been synthesized and evaluated as inhibitors of tyrosinase, as well as for their anticancer and anti-inflammatory activities. nih.gov Some of these compounds exhibited promising anticancer activity against multiple cell lines and also showed inhibitory effects on the pro-inflammatory cytokines TNF-alpha and IL-6. nih.gov Other research has focused on pyrazole derivatives as potential antitumor agents targeting EGFR kinase. rsc.org While these studies underscore the broad biological potential of pyrazole-containing molecules, specific data relating to these or other activities for 3-phenyl-5-(o-tolyl)pyrazole derivatives are not described in the current literature.

Applications in Materials Science and Industrial Chemistry for Pyrazole, 3 Phenyl 5 O Tolyl and Its Derivatives

Role in Dye and Pigment Chemistry

The inherent aromaticity and presence of reactive sites in pyrazole (B372694) derivatives make them excellent building blocks for synthesizing chromophores. Derivatives of 3-phenyl-5-(o-tolyl)pyrazole are utilized in the creation of azo dyes, which are a major class of colorants known for their brilliant colors and good stability.

The synthesis of these dyes often involves the diazotization of an aromatic amine, followed by a coupling reaction with a pyrazole derivative. For instance, novel heterocyclic dyes can be produced by coupling diazotized aryl amines with 3-substituted 5-aminopyrazoles. researchgate.net These pyrazole-based azo dyes are valued for their high color strength and have been successfully applied as disperse dyes for synthetic fibers like polyester and wool, as well as their blends. researchgate.netprimachemicals.com The performance of these dyes is often evaluated based on their fastness properties, such as light, wash, and rubbing fastness, which determine their suitability for various textile applications. researchgate.net

Pyrazolone-based structures, which are chemically related to pyrazoles, are also pivotal intermediates in the manufacturing of organic pigments. primachemicals.comdyestuffintermediates.com These pigments are known for their vibrant hues and are used across industries, including paints, coatings, and plastics. primachemicals.com The synthesis pathway allows for the tuning of color properties by modifying the substituents on the pyrazole ring, enabling the creation of a broad spectrum of colors. primachemicals.comnih.gov

Table 1: Examples of Pyrazole-Based Dyes and Their Applications

| Dye Type | Precursor/Core Structure | Fiber Application | Key Properties |

|---|---|---|---|

| Azo Disperse Dyes | 3-Substituted 5-Amino-4-arylazopyrazoles | Polyester, Wool, Blends | Good fastness properties, brilliant shades |

| Azo Pigments | 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one | Paints, Coatings, Plastics | High color strength, vibrant hues |

Development of Advanced Materials with Optical or Electrical Properties

The conjugated π-electron system inherent to the pyrazole ring, combined with aromatic substituents like phenyl and tolyl groups, endows these compounds with interesting photophysical properties. ias.ac.in This has led to their exploration in the development of advanced materials with specific optical and electrical functionalities.

Pyrazole derivatives are investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The photoluminescence capabilities of pyrazole-containing polymers and small molecules make them candidates for emissive layers in OLEDs. ias.ac.in

Sensors: The pyrazole structure can be incorporated into polymeric chains to create materials that exhibit changes in their optical properties, such as fluorescence, in the presence of specific ions or molecules, making them useful for chemical sensing applications. ias.ac.in

Organic Electronics: The electrochemical properties of pyrazole derivatives allow for their use in components like transistors and electrophotography. ias.ac.in

Research into polymeric structures containing pyrazole units has shown that these materials can exhibit high thermal stability and promising optical activities. ias.ac.in For example, copolymer analogues have demonstrated high fluorescence quantum yields, indicating their efficiency in light emission. ias.ac.in The specific structure of 3-phenyl-5-(o-tolyl)pyrazole, with its bulky aromatic groups, can influence the solid-state packing and intermolecular interactions, which are crucial for charge transport and optical properties in thin-film devices.

Table 2: Photophysical Properties of Pyrazole-Containing Polymers

| Polymer Type | Maximum Emission Wavelength (λmax) | Quantum Yield (%) | Potential Application |

|---|---|---|---|

| Copolymer | 513 nm | 81% | Optical sensors, OLEDs |

| Homopolymer | 460 nm | 31% | Advanced optical materials |

Data derived from studies on pyrazole-containing polymeric analogues. ias.ac.in

Catalytic Applications and Ligand Design

The nitrogen atoms of the pyrazole ring are effective coordination sites for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry and homogeneous catalysis. nih.gov The N-unsubstituted (protic) pyrazoles can act as proton-responsive ligands, which is a valuable feature in catalyst design. nih.gov

Derivatives of 3-phenyl-5-(o-tolyl)pyrazole can be designed as ligands for various transition metals to create catalysts for a range of organic transformations. The steric and electronic properties of the phenyl and o-tolyl substituents can be used to fine-tune the catalytic activity and selectivity of the resulting metal complex.

Examples of catalytic systems involving pyrazole-based ligands include:

Oxidation Reactions: Copper complexes incorporating 3-phenyl-5-(2-pyridyl)pyrazolate ligands have shown high activity in the oxidation of alkanes and alcohols. rsc.org

Polymerization: Aluminum complexes with anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org

Hydrogenation and Dehydrogenation: Iridium complexes with 2-(1H-pyrazol-3-yl)pyridine ligands can catalyze the dehydrogenation of formic acid. nih.gov Pincer-type ruthenium complexes containing pyrazole arms are also used in hydrogenation processes. nih.govacs.org

The ability of the pyrazole ring to bridge two metal centers allows for the formation of di- or polynuclear complexes, which can exhibit unique catalytic properties due to metal-metal cooperativity. nih.gov

Agrochemical and Crop Protection Applications

The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of many commercial herbicides and fungicides. chemimpex.commdpi.com Pyrazole derivatives are known to act as inhibitors of specific enzymes in weeds or fungi, leading to effective crop protection.

For instance, pyrasulfotole is a commercial herbicide that contains a pyrazole ring and is used to control broad-leaved weeds. nih.gov It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov While not 3-phenyl-5-(o-tolyl)pyrazole itself, this demonstrates the utility of the pyrazole core in designing effective agrochemicals.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 3,5-diaryl pyrazoles, including the o-tolyl variant, traditionally relies on the cyclization of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. A common and effective method involves the reaction of a chalcone (B49325) (1,3-diaryl-2-propen-1-one) with hydrazine hydrate (B1144303). nih.gov For instance, a combinatorial library of 3,5-diaryl pyrazole (B372694) derivatives has been successfully synthesized using this approach under reflux conditions in absolute ethanol. nih.gov

Future research will likely focus on developing more efficient, sustainable, and regioselective synthetic methods. This includes the exploration of:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for pyrazole synthesis.

Catalyst-free and green protocols: The development of synthetic routes that avoid harsh reagents and solvents is a key area of interest. For example, catalyst-free methods for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines in a one-pot four-component domino reaction have been reported and could be adapted.

Flow chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, making it an attractive avenue for the industrial production of pyrazole-based active pharmaceutical ingredients.

Novel starting materials: Investigating alternative precursors to chalcones and hydrazines could lead to the discovery of new pyrazole derivatives with unique substitution patterns and biological activities. For instance, the synthesis of pyrazole derivatives from 1-adamantyl chalcone and substituted phenylhydrazine (B124118) has been demonstrated.

Advanced Computational Approaches in Drug Discovery and Material Design

Computational tools are becoming indispensable in modern drug discovery and material science. For 3-phenyl-5-(o-tolyl)pyrazole and its analogs, these approaches can accelerate the identification of lead compounds and optimize their properties.

Molecular Docking: This technique can predict the binding orientation and affinity of the pyrazole derivative to a specific biological target. For example, molecular docking studies have been used to investigate the binding of 5-phenyl-1H-pyrazole derivatives to the active site of BRAF(V600E), a protein kinase implicated in cancer. researchgate.net Similar studies could elucidate the interactions of 3-phenyl-5-(o-tolyl)pyrazole with various protein targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. rsc.org This allows for the rational design of new analogs with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to understand the stability of the interaction and the conformational changes involved.

Virtual Screening: Large compound libraries can be virtually screened against a specific target to identify potential hits, including novel pyrazole derivatives. This approach was successfully used to discover 3-phenyl-1H-5-pyrazolylamides as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.

Broadening the Scope of Biological Target Identification

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov While the precise biological targets of 3-phenyl-5-(o-tolyl)pyrazole are yet to be fully elucidated, research on related compounds suggests several promising avenues for investigation.

Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of 3-phenyl-1H-5-pyrazolylamine have shown potent inhibition of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov Other potential kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Enzyme Inhibition: Besides kinases, pyrazole derivatives can inhibit other enzymes. For example, some 3,5-diaryl pyrazoles are effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov

Receptor Modulation: Certain pyrazole derivatives can act as modulators of various receptors. For example, a series of phenylated pyrazoloalkanoic acids have been identified as inhibitors of the platelet prostacyclin (PGI2) receptor. nih.gov

Antimicrobial Targets: The antimicrobial activity of pyrazoles suggests that they may interfere with essential pathways in bacteria and fungi. Identifying these specific targets is crucial for developing new anti-infective agents.

Future research should employ techniques like affinity chromatography, chemical proteomics, and genetic screening to systematically identify the direct molecular targets of 3-phenyl-5-(o-tolyl)pyrazole and its analogs.

Development of Structure-Activity Relationship (SAR) Models for Enhanced Efficacy and Selectivity

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for drug development. For 3-phenyl-5-(o-tolyl)pyrazole, systematic SAR studies are needed to optimize its therapeutic potential.

Key structural modifications to explore include:

Substituents on the Phenyl and Tolyl Rings: The nature, position, and size of substituents on both the 3-phenyl and 5-o-tolyl rings can significantly influence activity and selectivity. For example, in a series of 1,3,5-trisubstituted pyrazolines, the position of halogen substituents on the 1- and 5-phenyl rings greatly influenced their potency as PKCζ inhibitors. nih.gov

Substitution on the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring can impact pharmacokinetic properties and target engagement.

Introduction of Additional Functional Groups: Incorporating other pharmacophores into the pyrazole scaffold can lead to hybrid molecules with novel or enhanced activities.

Systematic synthesis and biological evaluation of a library of analogs, coupled with computational modeling, will be crucial for building robust SAR models. These models will guide the design of next-generation 3-phenyl-5-(o-tolyl)pyrazole derivatives with improved efficacy, selectivity, and drug-like properties.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-phenyl-5-(o-tolyl)pyrazole, and how can purity be optimized?